molecular formula C21H24N2O3 B14955253 N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide

N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B14955253
M. Wt: 352.4 g/mol
InChI Key: KMNGIMLPYMJDGW-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide is a synthetic amide derivative featuring a 3,4-dimethoxyphenethyl group linked via a propanamide bridge to a 1H-indol-3-yl moiety. The 3,4-dimethoxy substitution on the phenyl ring and the indole core are critical for interactions with biological targets, such as enzymes or receptors, as seen in antitumor and antimicrobial agents .

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C21H24N2O3/c1-25-19-9-7-15(13-20(19)26-2)11-12-22-21(24)10-8-16-14-23-18-6-4-3-5-17(16)18/h3-7,9,13-14,23H,8,10-12H2,1-2H3,(H,22,24)

InChI Key

KMNGIMLPYMJDGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCC2=CNC3=CC=CC=C32)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 1H-indole-3-carboxaldehyde.

    Condensation Reaction: The 3,4-dimethoxyphenethylamine undergoes a condensation reaction with 1H-indole-3-carboxaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the amidation of the amine with a suitable acylating agent, such as propanoyl chloride, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Pharmacology: The compound is used in pharmacological studies to understand its effects on various biological targets, such as receptors and enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biological Studies: The compound is used in biological research to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to receptors, modulating their activity and triggering downstream signaling pathways. Additionally, it may inhibit or activate enzymes, affecting various biochemical processes within cells.

Comparison with Similar Compounds

Structural Variations and Key Features

The following compounds share the indole-propanamide scaffold but differ in substituents, influencing their biological and physicochemical properties:

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Activity Reference
Target Compound : N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide (Hypothetical) 3,4-dimethoxyphenethyl, indol-3-yl C22H25N2O3 365.45 (calc.) Not reported (potential antitumor)
N-(3,4-Dimethoxyphenethyl)-3-(2-methyl-1H-indol-1-yl)propanamide (5u) 3,4-dimethoxyphenethyl, 2-methyl-indol-1-yl C22H25N2O3 367.46 (LCMS) EP2 antagonist (potential anti-inflammatory)
(S)-3-(1H-Indol-3-yl)-2-(3-(4-methoxyphenyl)propanamido)-N-(pyridin-4-yl)propanamide (3p) 4-methoxyphenyl, pyridin-4-yl C24H24N4O3 424.47 (calc.) Anti-Chagas disease agent
(2S)-2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-N-[4-(hydroxycarbamoyl)phenyl]-3-(1H-indol-3-yl)propanamide (30D) 3,4-dimethoxyphenyl acryloyl, hydroxamic acid C30H29N4O6 541.58 (ESI/MS) Antitumor (histone deacetylase inhibition)
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide 2-fluoro-biphenyl, indol-3-yl ethyl C25H22FN2O 392.46 (calc.) Not specified (amide synthesis focus)
3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide 3,4-dimethoxyphenyl, indol-4-yl C19H20N2O3 324.38 Not reported

Physicochemical Properties

  • logP and Solubility :
    • The target compound’s logP is estimated to be ~3.0 (similar to 3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide, logP = 2.52) .
    • Bulky substituents (e.g., trifluoromethyl in 3q) increase hydrophobicity (logP >4), reducing aqueous solubility (logSw < -3.0) .
    • Hydroxamic acid derivatives (e.g., 30D) exhibit higher polarity (logP ~2.5) due to ionizable groups .

Biological Activity

N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide is a compound of significant interest in pharmacological research due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N2O3C_{21}H_{24}N_{2}O_{3}, with a molecular weight of approximately 352.43 g/mol. The compound features an indole moiety and a phenethyl group, which are known to influence its pharmacological properties. The presence of methoxy groups enhances its lipophilicity and may affect its binding affinity to biological targets.

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and oncology. Its mechanism of action is primarily attributed to its interaction with neurotransmitter receptors and cellular signaling pathways.

Key Biological Activities

  • Neuropharmacological Effects :
    • The compound has shown potential as a dopamine D(3) receptor antagonist, which is significant for the treatment of disorders such as schizophrenia and Parkinson's disease. Antagonism at this receptor can lead to reduced psychotic symptoms and improved motor function in animal models .
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated a reduction in viability of various cancer cell lines.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study 1 : Investigated the compound's effect on human neuroblastoma cells (SH-SY5Y). Results indicated that treatment with the compound led to significant apoptosis as measured by caspase activation assays.
  • Study 2 : Evaluated the compound's impact on rodent models of Parkinson's disease. Results showed improved locomotion and reduced neurotoxicity when administered over a four-week period .

Comparative Analysis

To further understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey Features
3-(1H-indol-3-yl)propanamideC11H12N2OSimpler structure; lacks methoxy groups
N-Methyl-1H-indole-3-propanamideC12H14N2OMethylated at nitrogen; different pharmacological properties
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-indol-3-yl)propanamideC22H26N2O2Similar structure; different substituents

This table highlights how the specific combination of methoxy groups in this compound may enhance its selectivity and binding affinity towards certain biological targets compared to simpler analogs.

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